D,L-PHENYLGLYCINE, NA OR K SALT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

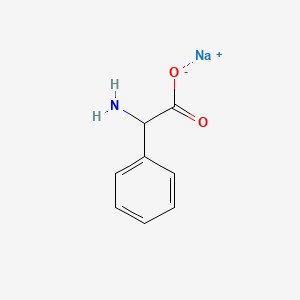

D,L-PHENYLGLYCINE, NA OR K SALT, also known as α-Amino-α-phenylacetic acid sodium salt, is an organic compound with the molecular formula C8H8NNaO2 and a molecular weight of 173.14439 g/mol . This compound is characterized by the presence of a phenyl group attached to an aminoacetic acid moiety, forming a sodium salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D,L-PHENYLGLYCINE, NA OR K SALT typically involves the reaction of benzyl cyanide with sodium hydroxide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Analyse Des Réactions Chimiques

Enzymatic Decarboxylation and Transamination

The potassium salt form serves as a substrate for dialkylglycine decarboxylase (DGD), enabling stereospecific decarboxylation and transamination :

-

Reaction Conditions : 100 mM TEA-succinate buffer (pH 7.8), 100 mM dipotassium succinate, 20 µM PLP.

-

Kinetics :

Solubility and Salting Effects

The solubility of phenylglycine salts is influenced by ionic strength and counterions:

Relative Solubility in Aqueous Salt Solutions (298.2 K)

| Salt Solution | Glycine | L-Phenylalanine | D,L-Phenylglycine |

|---|---|---|---|

| 2 M MgCl₂ | 1.8× | 2.1× | 1.5× |

| 2 M CaCl₂ | 2.0× | 2.3× | 1.7× |

| 2 M NH₄NO₃ | 1.2× | 3.0× | 2.8× |

-

Salting-In Effect : Nitrate anions (NO₃⁻) enhance solubility of hydrophobic moieties (e.g., phenyl group) via preferential interaction .

-

Divalent Cations (Mg²⁺, Ca²⁺) increase solubility more effectively than monovalent ions (Na⁺, K⁺) .

pH-Dependent Stability

The salt’s stability varies with pH:

-

Acidic Conditions (pH < 4) : Rapid hydrolysis to phenylglycine and free alkali metal ions.

Industrial-Scale Reactions

Key industrial processes include:

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Antibiotic Synthesis

D,L-Phenylglycine serves as a crucial intermediate in the synthesis of various antibiotics, notably penicillin and cephalosporin derivatives. The compound's ability to provide optically active phenylglycine esters enhances the efficiency of antibiotic production processes. For instance, a patented process highlights the resolution of D,L-phenylglycine esters using (+)-tartaric acid to yield high-purity D-phenylglycine, which is vital for creating semi-synthetic antibiotics from inexpensive substrates like L-glutamate and benzoylformate .

1.2. Drug Delivery Systems

Recent studies indicate that D-phenylglycine can improve the bioavailability of L-Dopa, a medication used in Parkinson's disease treatment. By chemically linking D-phenylglycine to L-Dopa, researchers created a dipeptide prodrug that significantly enhances intestinal absorption via the PepT1 transporter. In rat studies, this dipeptide exhibited an oral bioavailability 31.7 times higher than that of L-Dopa alone, demonstrating its potential as an effective delivery tool for drugs with poor pharmacokinetics .

Biotechnological Applications

2.1. Enzyme Stability Enhancement

D-Phenylglycine aminotransferase (D-PhgAT) is an enzyme that benefits from the presence of D,L-phenylglycine in reaction mixtures. Research shows that halophilic variants of D-PhgAT exhibit increased thermostability and performance when combined with organic solvents, making it suitable for industrial applications in pharmaceutical biotechnology .

2.2. Biocatalysis for Amino Acid Production

The use of microbial biocatalysts to convert nitriles into enantiomerically pure amino acids is another application of D,L-phenylglycine. For example, Pseudomonas aeruginosa has been shown to effectively convert 2-phenyl-2-amino-acetonitrile into D-phenylglycine with high enantiomeric excess and yield, indicating its utility in producing non-proteinogenic amino acids .

Table 1: Summary of Key Applications

Mécanisme D'action

The mechanism of action of D,L-PHENYLGLYCINE, NA OR K SALT involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to D,L-PHENYLGLYCINE, NA OR K SALT include:

Phenylacetic acid: An organic compound with a phenyl group attached to an acetic acid moiety.

Phenylbutyric acid: A fatty acid derivative with a phenyl group attached to a butyric acid moiety

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a phenyl group and an aminoacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Propriétés

Formule moléculaire |

C8H8NNaO2 |

|---|---|

Poids moléculaire |

173.14 g/mol |

Nom IUPAC |

sodium;2-amino-2-phenylacetate |

InChI |

InChI=1S/C8H9NO2.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |

Clé InChI |

XWLVFYWUQZTUCK-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.